
Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside: is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of a galactopyranoside ring, which is modified with triisopropylsilyl and benzoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside typically involves multiple steps, including the protection of hydroxyl groups, selective silylation, and benzoylation. The general synthetic route can be outlined as follows:
Protection of Hydroxyl Groups: The hydroxyl groups on the galactopyranoside ring are protected using suitable protecting groups to prevent unwanted reactions during subsequent steps.
Selective Silylation: The protected galactopyranoside is then subjected to silylation using triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine. This step selectively introduces the triisopropylsilyl group at the 6-O position.
Benzoylation: The remaining hydroxyl groups are benzoylated using benzoyl chloride in the presence of a base such as pyridine. This step introduces benzoyl groups at the 2, 3, and 4 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups on the galactopyranoside ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the galactopyranoside ring.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Applications De Recherche Scientifique
Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group in carbohydrate chemistry.
Biology: Employed in the study of glycosylation processes and as a model compound for understanding carbohydrate-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modify hydroxyl groups on the galactopyranoside ring, which can influence various biochemical processes. The triisopropylsilyl and benzoyl groups play a crucial role in stabilizing the compound and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-pivaloyl-alpha-D-glucopyranoside
- Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-pivaloyl-alpha-D-mannopyranoside
Uniqueness
Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside is unique due to the presence of benzoyl groups, which provide distinct chemical properties and reactivity compared to similar compounds with pivaloyl groups. The benzoyl groups enhance the compound’s stability and make it suitable for specific applications in organic synthesis and biochemical research.
Propriétés
Formule moléculaire |
C37H46O9Si |
|---|---|
Poids moléculaire |
662.8 g/mol |
Nom IUPAC |
[4,5-dibenzoyloxy-6-methoxy-2-[tri(propan-2-yl)silyloxymethyl]oxan-3-yl] benzoate |
InChI |
InChI=1S/C37H46O9Si/c1-24(2)47(25(3)4,26(5)6)42-23-30-31(44-34(38)27-17-11-8-12-18-27)32(45-35(39)28-19-13-9-14-20-28)33(37(41-7)43-30)46-36(40)29-21-15-10-16-22-29/h8-22,24-26,30-33,37H,23H2,1-7H3 |
Clé InChI |
RALYOFHHSKCHRY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C(C(O1)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12080413.png)
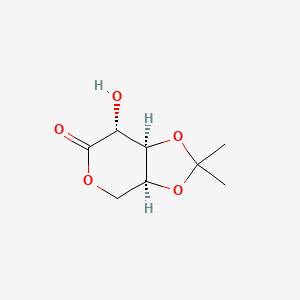
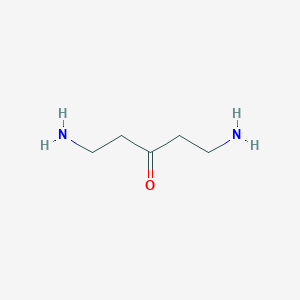

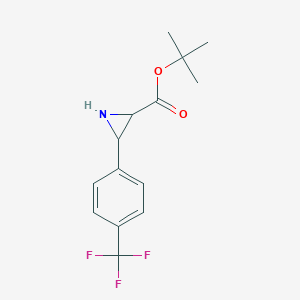
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B12080457.png)
![1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12080461.png)
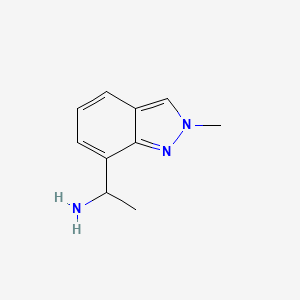
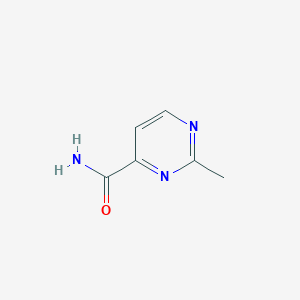
![Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-](/img/structure/B12080471.png)

![Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-](/img/structure/B12080475.png)
![5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine](/img/structure/B12080484.png)
![Hexanoic acid, 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12080492.png)
